
3-(4-Bromophenyl)-2,6-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2,6-difluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2,6-difluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,6-difluoropyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-2,6-difluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents such as ethanol are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
科学的研究の応用
3-(4-Bromophenyl)-2,6-difluoropyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2,6-difluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents enhance its binding affinity to various biological targets, including enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its isoxazole ring structure.
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol: This compound features a morpholino group and a phenylalkanol structure, making it distinct from 3-(4-Bromophenyl)-2,6-difluoropyridine.
Uniqueness
This compound is unique due to its combination of bromine and fluorine substituents on the pyridine ring.
特性
CAS番号 |
919288-45-2 |
|---|---|
分子式 |
C11H6BrF2N |
分子量 |
270.07 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H |
InChIキー |
KCOKQZJCRDYFJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
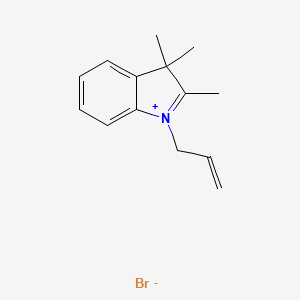
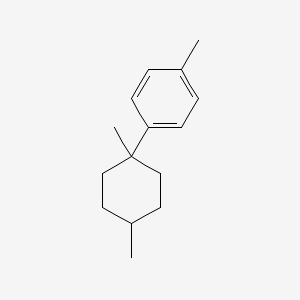
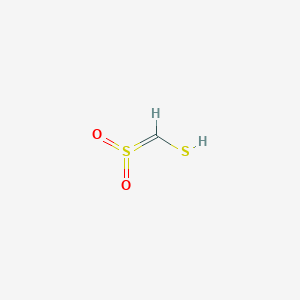
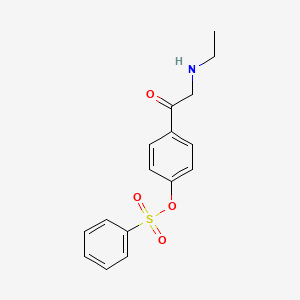
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
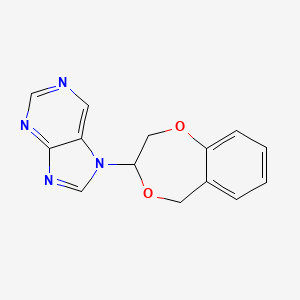

![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
